molecular formula C14H17NO B1303639 3-(furan-2-yl)-4-phenylbutan-1-amine CAS No. 378773-15-0

3-(furan-2-yl)-4-phenylbutan-1-amine

Cat. No.: B1303639
CAS No.: 378773-15-0
M. Wt: 215.29 g/mol
InChI Key: VXTXUDSXGALJHG-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-4-phenylbutan-1-amine: is an organic compound with the molecular formula C14H17NO and a molecular weight of 215.3 g/mol . This compound is characterized by a furan ring attached to a butylamine chain, which is further substituted with a phenyl group. The presence of the furan ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.

Biochemical Analysis

Biochemical Properties

3-Furan-2-yl-4-phenyl-butylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily through its furan and phenyl groups, which can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways .

Cellular Effects

3-Furan-2-yl-4-phenyl-butylamine has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of 3-Furan-2-yl-4-phenyl-butylamine involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. It may also influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Furan-2-yl-4-phenyl-butylamine can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, which may be due to its stable interaction with cellular components .

Dosage Effects in Animal Models

The effects of 3-Furan-2-yl-4-phenyl-butylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating biochemical pathways without causing toxicity. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

3-Furan-2-yl-4-phenyl-butylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects .

Transport and Distribution

The transport and distribution of 3-Furan-2-yl-4-phenyl-butylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and efficacy in biochemical and pharmacological applications .

Subcellular Localization

3-Furan-2-yl-4-phenyl-butylamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-2-yl)-4-phenylbutan-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction . This reaction typically starts with the preparation of a furan derivative, such as 2-bromo-5-nitro furan, which is then coupled with a phenyl boronic acid derivative under the influence of a palladium catalyst and a base like potassium carbonate . The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can optimize the production process, ensuring high yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(furan-2-yl)-4-phenylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Scientific Research Applications

3-(furan-2-yl)-4-phenylbutan-1-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Furan derivatives: Compounds like 2-furoic acid and furfurylamine share the furan ring structure.

    Phenylbutylamines: Compounds such as 4-phenylbutylamine and its derivatives.

Uniqueness: 3-(furan-2-yl)-4-phenylbutan-1-amine is unique due to the combination of the furan ring and the phenylbutylamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(furan-2-yl)-4-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c15-9-8-13(14-7-4-10-16-14)11-12-5-2-1-3-6-12/h1-7,10,13H,8-9,11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTXUDSXGALJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCN)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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